



Application Notes: BAY 60-6583 in Angiogenesis Assays

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Compound of Interest		
Compound Name:	BAY 60-6583	
Cat. No.:	B1667818	Get Quote

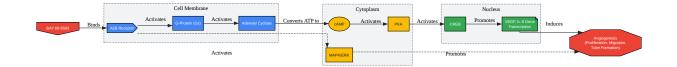
Introduction

BAY 60-6583 is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR). [1] Adenosine, a signaling nucleoside, plays a critical role in various physiological and pathological processes, including angiogenesis. Its effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is activated under conditions of high adenosine concentration, such as hypoxia and inflammation, which are often associated with tumor growth and neovascularization.[2] Activation of the A2BAR by **BAY 60-6583** has been shown to stimulate the production of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), from various cell types, including human microvascular endothelial cells (HMEC-1).[2][3] These notes provide an overview of the application of **BAY 60-6583** in common angiogenesis assays, including quantitative data and detailed experimental protocols.

Mechanism of Action in Angiogenesis

BAY 60-6583 exerts its pro-angiogenic effects primarily through the activation of the A2B adenosine receptor. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. The pathway often involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like CREB, leading to the upregulation of pro-angiogenic genes such as VEGF.[3] Additionally, A2BAR activation can engage the MAPK/ERK signaling pathway, further contributing to cell proliferation and migration.[3][4]





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Caption: Signaling pathway of **BAY 60-6583** in promoting angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of **BAY 60-6583** observed in various experimental models.

Table 1: Receptor Binding and Activation

Parameter	Species/Cell Line	Value	Reference
EC50 (A2BAR)	Recombinant Human (CHO cells)	3 nM	[1]
EC50 (A2BAR)	Murine	2.83 nM	
EC50 (cAMP assay)	HEK293 (endogenous A2BAR)	242 nM	[3]
EC50 (cAMP assay)	HEK293 (overexpressed A2BAR)	6.1 nM	[3]
EC50 (pERK)	A549 cells	114.8 ± 24.5 nM	[4]
Ki (A2BAR)	Mouse	750 nM	[1]
Ki (A2BAR)	Rabbit	340 nM	[1]

| Ki (A2BAR) | Dog | 330 nM |[1] |

Table 2: In Vitro Angiogenesis-Related Assays



Assay	Cell Line	Concentration	Effect	Reference
Proliferation	MDA-MB-231	1 μΜ	Increased [3H]-thymidine incorporation	[2]
Migration	MDA-MB-231	1 μΜ	Increased migratory response	[2]
Proliferation	A549	50-100 nM	Slight increase in cell number	[4]
Endothelial Barrier	HMEC-1 (Hypoxic)	Dose-dependent	Reduction in paracellular flux rates	[5][6]
Colony Formation	769-P, Caki-1 (RCC)	10 nM	Rescued antagonist- induced growth inhibition	[7]

| Wound Healing | 769-P, Caki-1 (RCC) | 10 nM | Reversed antagonist-induced migration inhibition [7] |

Table 3: In Vivo and Ex Vivo Studies



Model	Assay	Dosage / Concentration	Effect	Reference
Mouse Model	Hypoxia- induced vascular leak	80 μg/kg (IP)	Attenuated pulmonary edema and vascular leakage	[5][6]
Mouse Aortic Ring	Vasorelaxation	10 ⁻¹¹ - 10 ⁻⁵ M	Produced relaxation in both WT and A2A KO aorta	[8][9]
Mouse Model	Myocardial Ischemia	100 μg/kg (IV)	Reduces infarct size	

| Mouse AGM Explant | CFU-C Assay | Not specified | Increased multipotent progenitors |[10] |

Experimental Protocols

The following are detailed protocols for common angiogenesis assays utilizing BAY 60-6583.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in response to angiogenic stimuli.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells (e.g., SVEC4-10)[11]
- Endothelial Basal Medium (EBM-2) with supplements
- Fetal Bovine Serum (FBS)
- Matrigel® Basement Membrane Matrix



- BAY 60-6583 (stock solution in DMSO)
- Vehicle control (DMSO)
- Calcein AM (for visualization)
- 96-well plates

Protocol:

- Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 μL of Matrigel® to each well of a 96-well plate.[12]
- Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[12]
- Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in EBM-2 containing 2% FBS.
- Cell Seeding: Prepare a cell suspension of 1-2 x 10^5 cells/mL. Add 100 μ L of the cell suspension (1-2 x 10^4 cells) to each Matrigel-coated well.[11]
- Treatment: Prepare working solutions of **BAY 60-6583** in the culture medium. Common final concentrations range from 10 nM to 1 μ M. Add the desired concentration of **BAY 60-6583** or vehicle control to the respective wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.[11][12]
- Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.[12]
- Imaging and Analysis: Capture images of the tube networks using a fluorescence microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.

Scratch (Wound Healing) Migration Assay

This assay measures two-dimensional cell migration.



Materials:

- Endothelial cells (e.g., SVEC4-10)[11]
- Complete growth medium and serum-free medium
- BAY 60-6583 (stock solution in DMSO)
- · 24-well plates
- p200 pipette tip or sterile cell scraper

Protocol:

- Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
- Starvation (Optional): To minimize proliferation, you may switch to a serum-free or low-serum medium for 8-12 hours before the scratch.
- Creating the Wound: Use a sterile p200 pipette tip to create a straight, uniform scratch across the center of the monolayer.
- Washing: Gently wash the wells twice with PBS to remove detached cells.
- Treatment: Add fresh low-serum medium containing the desired concentrations of **BAY 60-6583** (e.g., 10 nM to 1 μ M) or vehicle control.[11]
- Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well. This is the 0-hour time point.
- Incubation: Incubate the plate at 37°C and 5% CO₂.
- Imaging (Final Time): After a set time (e.g., 6-24 hours), capture images of the same locations as in step 6.[11]
- Analysis: Measure the width of the scratch at time 0 and the final time point. The migration
 rate can be calculated as the difference in wound area or width over time, often expressed



as a percentage of wound closure.[11]

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, retaining the native cellular environment.

Materials:

- Thoracic aorta from a mouse or rat
- Krebs-Henseleit buffer or serum-free endothelial growth medium[8][13]
- Type I Collagen or Matrigel®[13]
- BAY 60-6583 (stock solution in DMSO)
- 48-well plates
- Surgical instruments

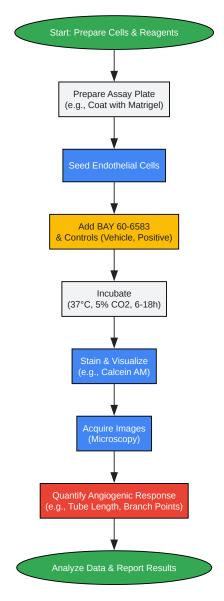
Protocol:

- Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
 Place it in a petri dish containing ice-cold Krebs-Henseleit buffer.
- Ring Preparation: Carefully remove periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick cross-sections (rings).[8]
- Embedding: Place a base layer of collagen or Matrigel® in each well of a 48-well plate and allow it to polymerize. Place one aortic ring in the center of each well. Cover the ring with a second layer of collagen/Matrigel®.[13]
- Treatment: After the top layer has polymerized, add 300-500 μL of endothelial growth medium containing various concentrations of BAY 60-6583 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle control.[8][9]



- Incubation: Incubate the plate at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
- Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phasecontrast microscope. On the final day, quantify the angiogenic response by measuring the length and number of sprouts emanating from the ring.

Experimental Workflow Visualization



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Caption: General workflow for an in vitro angiogenesis assay (e.g., Tube Formation).



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